molecular formula C9H8ClFO4S B2488110 Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate CAS No. 1341513-45-8

Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate

Cat. No.: B2488110
CAS No.: 1341513-45-8
M. Wt: 266.67
InChI Key: LLDDDJIXVHWWOT-UHFFFAOYSA-N
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Description

“Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate” is likely a compound containing a benzoate group, a chlorosulfonyl group, and a fluorine atom. It’s important to note that the exact properties and reactions of this compound would depend on the specific arrangement of these groups .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds often involve reactions with chlorosulfonyl groups . For example, one method involves the reaction of an amine with a chlorosulfonyl group to form a sulfonamide .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a benzene ring (from the benzoate group) substituted with a chlorosulfonyl group, a fluorine atom, and a methyl group .


Chemical Reactions Analysis

The chlorosulfonyl group in “this compound” is likely to be reactive. For instance, chlorosulfonyl isocyanate can react with both the carbon and nitrogen termini of CN .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds, such as “Methyl 3-(chlorosulfonyl)propanoate”, are typically colorless to light-yellow liquids .

Scientific Research Applications

Synthesis Approaches

  • Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate and its analogs have been synthesized through various chemical processes. For instance, Zhou Yu (2002) describes a synthesis pathway for a related compound, 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an intermediate of herbicides. The process involves several steps, including treatment with dichloromethyl methyl ether, titanium tetrachloride, methyl Grignard, and chromium trioxide under specific conditions (Zhou Yu, 2002).
  • Another study by Xiao-hua Du et al. (2005) outlines the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a compound useful in the preparation of pesticides, through a process involving the Schiemann reaction, oxychlorination, and nitration (Xiao-hua Du et al., 2005).

Applications in Chemical Sensing and Imaging

  • A significant application of related compounds is in the development of chemical sensors. For example, Xingpei Ye et al. (2014) report the synthesis of a fluorogenic chemosensor, which exhibits high selectivity and sensitivity toward aluminum ions. This sensor could be used for bio-imaging fluorescent probe to detect aluminum ions in human cervical HeLa cancer cell lines, demonstrating its potential in biomedical applications (Xingpei Ye et al., 2014).

Reactivities in Biological Systems

  • In biological systems, certain fluorinated compounds, like those related to this compound, have been used to study metabolic pathways. K. Londry and P. Fedorak (1993) demonstrated the use of fluorinated compounds in detecting aromatic metabolites from m-Cresol in a methanogenic consortium, revealing the presence of novel demethylation reactions in these pathways (K. Londry & P. Fedorak, 1993).

Properties

IUPAC Name

methyl 3-chlorosulfonyl-4-fluoro-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO4S/c1-5-3-6(9(12)15-2)4-7(8(5)11)16(10,13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDDDJIXVHWWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)S(=O)(=O)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341513-45-8
Record name methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate
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